(2-methoxyphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone
Overview
Description
(2-methoxyphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone, also known as Troparil, is a synthetic stimulant drug that belongs to the phenyltropane family. It was first synthesized in 1980 by a team of researchers at the University of Michigan. Troparil has been found to have potential applications in scientific research due to its ability to inhibit the reuptake of dopamine, a neurotransmitter that plays a crucial role in the brain's reward system.
Mechanism of Action
(2-methoxyphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone works by inhibiting the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the drug's stimulant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-methoxyphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone are similar to those of other stimulant drugs, such as cocaine and amphetamines. (2-methoxyphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone has been found to increase heart rate, blood pressure, and body temperature. It also increases alertness, energy, and euphoria.
Advantages and Limitations for Lab Experiments
(2-methoxyphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone has several advantages for use in scientific research. It is a relatively selective dopamine reuptake inhibitor, which means that it has a lower potential for abuse and addiction compared to other stimulant drugs. It also has a longer half-life than cocaine, which makes it easier to study in animal models. However, (2-methoxyphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone is still a stimulant drug and has the potential to produce unwanted side effects, such as cardiovascular and neurological effects.
Future Directions
There are several future directions for research on (2-methoxyphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone. One area of interest is the development of new drugs based on the structure of (2-methoxyphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone that have improved pharmacological properties. Another area of interest is the investigation of the role of dopamine in psychiatric disorders, such as addiction and depression. (2-methoxyphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone may also have potential applications in the treatment of Parkinson's disease, a neurodegenerative disorder that is characterized by a loss of dopamine neurons in the brain. Overall, (2-methoxyphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone has the potential to be a valuable tool for scientific research in the field of neuroscience.
Scientific Research Applications
(2-methoxyphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone has been used in several scientific studies to investigate the role of dopamine in the brain. One study found that (2-methoxyphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone increased dopamine release in the nucleus accumbens, a brain region that is involved in reward processing. Another study found that (2-methoxyphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone increased the activity of dopamine neurons in the ventral tegmental area, a brain region that is also involved in reward processing.
properties
IUPAC Name |
1-[3-(2-methoxybenzoyl)piperidin-1-yl]-4-thiophen-2-ylbutan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-25-19-11-3-2-10-18(19)21(24)16-7-5-13-22(15-16)20(23)12-4-8-17-9-6-14-26-17/h2-3,6,9-11,14,16H,4-5,7-8,12-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDXWGQIDSCYDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCN(C2)C(=O)CCCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.